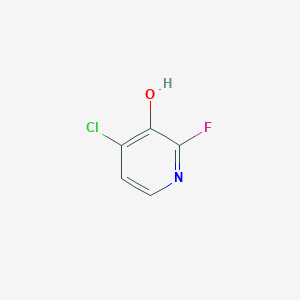

4-Chloro-2-fluoropyridin-3-OL

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Molecular Design

The pyridine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netresearchgate.net Its presence is crucial for the biological activity of many compounds, and its derivatives are widely used in medicinal chemistry and materials science. nih.govscispace.com The nitrogen atom in the pyridine ring imparts unique electronic properties and can participate in hydrogen bonding, influencing the molecule's solubility and bioavailability. researchgate.net The versatility of the pyridine scaffold allows for the synthesis of a diverse range of derivatives with varied biological and physical properties. nih.govbohrium.com

The ability to easily modify the pyridine ring through various chemical reactions makes it an attractive scaffold for drug discovery and development. researchgate.netresearchgate.net Many FDA-approved drugs contain a pyridine moiety, highlighting its importance in pharmaceutical research. researchgate.netscispace.com

Strategic Importance of Halogenation in Pyridine Chemistry for Synthetic Manipulation

The introduction of halogen atoms onto the pyridine ring is a powerful strategy in synthetic organic chemistry. nih.govnih.gov Halogens act as versatile handles, enabling a variety of subsequent chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation-halogenation sequences. nih.gov This allows for the construction of complex molecular architectures from simpler halopyridine precursors.

The regioselective halogenation of pyridines, or the ability to introduce a halogen at a specific position on the ring, is of particular importance. nih.govmountainscholar.org Different halogen atoms (fluorine, chlorine, bromine, iodine) exhibit distinct reactivities, providing chemists with a toolbox for sequential and controlled functionalization. For instance, the differing reactivity of various halogens allows for selective reactions at one position while leaving another halogen untouched for a subsequent transformation. This strategic functionalization is crucial for building molecular diversity and for the late-stage modification of complex molecules like pharmaceuticals. nih.govnih.gov

Overview of 4-Chloro-2-fluoropyridin-3-ol within the Broader Context of Pyridinol Research and its Synthetic Utility

This compound is a specific halogenated pyridinol that holds promise as a versatile building block in organic synthesis. Its structure, featuring a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position, offers multiple sites for chemical modification.

The unique arrangement of these functional groups on the pyridine ring imparts distinct reactivity to the molecule. The chlorine and fluorine atoms can be selectively targeted in nucleophilic substitution or cross-coupling reactions, while the hydroxyl group can undergo reactions such as etherification or oxidation. This multi-faceted reactivity makes this compound a valuable intermediate for the synthesis of a wide range of more complex molecules.

While specific research findings on this compound are not extensively detailed in the public domain, its structural similarity to other well-studied halogenated pyridinols suggests its potential utility in several areas. For example, related compounds have been investigated for their biological activities, including antimicrobial and anticancer properties. smolecule.com The unique electronic properties conferred by the chlorine and fluorine substituents could also make it a valuable component in the development of new materials. smolecule.com

The synthesis of this compound itself likely involves multi-step processes starting from readily available pyridine derivatives, including chlorination, fluorination, and hydroxylation steps. The development of efficient synthetic routes to this and other halogenated pyridinols is an active area of chemical research, as these compounds are key to unlocking new avenues in drug discovery and materials science.

Below is a data table summarizing some of the key properties of related halogenated pyridinols, which can provide some context for the potential characteristics of this compound.

| Property | 2-Chloro-4-fluoropyridin-3-ol | 6-Chloro-2-fluoropyridin-3-ol | 2-Chloro-3-fluoropyridin-4-ol | 4-Chloropyridin-2-ol |

| CAS Number | 1227577-96-9 bldpharm.com | 883107-68-4 cymitquimica.comfluorochem.co.uk | 1184172-46-0 frontierspecialtychemicals.com | 40673-25-4 nih.gov |

| Molecular Formula | C5H3ClFNO bldpharm.com | C5H3ClFNO cymitquimica.com | C5H3ClFNO frontierspecialtychemicals.com | C5H4ClNO nih.gov |

| Molecular Weight ( g/mol ) | 147.54 | 147.5348232 lookchem.com | 147.53 frontierspecialtychemicals.com | 129.54 nih.gov |

| Primary Use | Building Block | Building Block cymitquimica.com | Synthesis Reagent frontierspecialtychemicals.com | Not Specified |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3ClFNO |

|---|---|

Molecular Weight |

147.53 g/mol |

IUPAC Name |

4-chloro-2-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |

InChI Key |

BIUWHQAQXUPAMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)F |

Origin of Product |

United States |

Reactivity and Transformation Studies of 4 Chloro 2 Fluoropyridin 3 Ol Analogs

Nucleophilic Substitution Reactions (SNAr) in Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine (B92270), particularly when substituted with good leaving groups such as halogens. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For halogenated pyridines, leaving groups at the 2- and 4-positions are especially susceptible to displacement because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquimicaorganica.org

In polyhalogenated pyridines, the chemoselectivity of SNAr reactions is determined by two primary factors: the nature of the leaving group and the position of substitution.

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex. A more electronegative halogen can better stabilize the accumulating negative charge in the transition state, making it a better leaving group. Consequently, fluoride (B91410) is generally a much better leaving group than chloride, bromide, or iodide in SNAr reactions. researchgate.net

Position on the Ring: As noted, positions 2 (ortho to nitrogen) and 4 (para to nitrogen) are activated toward nucleophilic attack due to their ability to delocalize the intermediate negative charge onto the ring nitrogen. While both positions provide similar resonance stabilization, the C-4 position is often favored for nucleophilic attack over the C-2 position due to reduced steric hindrance. stackexchange.com The approach of a nucleophile to the C-2 position is more sterically impeded by the adjacent ring nitrogen. stackexchange.com

For a molecule like 4-Chloro-2-fluoropyridin-3-OL, a nucleophile would preferentially attack the C-2 position, displacing the fluoride, which is the superior leaving group in SNAr, at an activated position. While the C-4 position is also activated, the chloride is a poorer leaving group in this reaction mechanism. The presence of the electron-donating hydroxyl group at the 3-position can also modulate the reactivity at the adjacent C-2 and C-4 positions.

| Factor | Influence on SNAr Reactivity in Dihalopyridines |

| Position | C-4 (para) and C-2 (ortho) are activated due to resonance stabilization of the intermediate. stackexchange.comquimicaorganica.org |

| Steric Hindrance | The C-4 position is generally more accessible to incoming nucleophiles than the sterically more crowded C-2 position. stackexchange.com |

| Leaving Group | Fluoride is a significantly better leaving group than Chloride in SNAr due to its high electronegativity. researchgate.net |

| Substituent Effects | Electron-donating groups can decrease the rate of reaction, while electron-withdrawing groups increase it. The hydroxyl group at C-3 would have an electronic influence on both C-2 and C-4. |

The hydroxyl group in pyridinols introduces another layer of reactivity, primarily acting as a nucleophilic center. However, its behavior is complicated by the existence of keto-enol tautomerism. 3-Hydroxypyridine (B118123) exists predominantly in its phenolic (enol) form, but analogs like 2-hydroxypyridine (B17775) exist mainly as the 2-pyridone (keto) tautomer. This tautomerism creates two potential sites for electrophilic attack: the oxygen atom (O-alkylation) and the nitrogen atom (N-alkylation). researchgate.netnih.gov

The selectivity between N- and O-alkylation is a well-documented challenge and depends on several factors, including the nature of the electrophile, the base used, and the solvent. researchgate.net

O-Alkylation: Reaction at the oxygen of the hydroxyl group leads to the formation of an alkoxy-pyridine. This pathway is favored under certain conditions, and selective O-alkylation protocols have been developed.

N-Alkylation: Reaction at the ring nitrogen, typically of the pyridone tautomer, results in an N-alkylated product. This is often a competing and sometimes dominant pathway, particularly in 2- and 4-pyridinols. nih.govresearchgate.net

For 3-hydroxypyridine analogs, O-alkylation is more common due to the greater stability of the hydroxypyridine tautomer. The hydroxyl group can also be converted into a better leaving group, such as a tosylate (-OTs), by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. proprep.comlibretexts.org This transformation converts the alcohol into a group that is readily displaced by nucleophiles, facilitating further functionalization at the C-3 position. nih.gov

| Reaction Type | Reagents | Product | Notes |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-Alkoxy-4-chloro-2-fluoropyridine | Forms an ether linkage at the C-3 position. researchgate.net |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 3-Acyloxy-4-chloro-2-fluoropyridine | Forms an ester linkage. The pyridine base acts as a catalyst and neutralizes the HCl byproduct. echemi.com |

| Tosylation | Tosyl Chloride (TsCl), Pyridine | 3-(Tosyloxy)-4-chloro-2-fluoropyridine | Converts the hydroxyl into an excellent leaving group for subsequent substitution reactions. proprep.comlibretexts.org |

Cross-Coupling Reactions of Halogenated Pyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines. researchgate.net Unlike SNAr reactions, the reactivity of halogens in these processes is inverted.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for modifying pyridine halides. The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. libretexts.org The reactivity of halopyridines in this step generally follows the order: I > Br > Cl >> F. baranlab.org This trend is opposite to that observed in SNAr reactions.

For a substrate like this compound, the palladium catalyst will selectively insert into the C-Cl bond at the 4-position, leaving the more robust C-F bond at the 2-position intact.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is a highly effective method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or vinyl substituents at the C-4 position. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkenyl groups at the C-4 position.

Stille Coupling: This reaction involves the coupling of the chloropyridine with an organotin compound, also catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

| Reaction | Coupling Partner | Catalyst System | Typical Product at C-4 |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl or Vinyl group |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | R group (Alkyl, Aryl, Vinyl) |

While palladium is the most common catalyst for cross-coupling, other transition metals, particularly copper and nickel, are also used for transforming pyridine halides.

Copper-Catalyzed Reactions (Ullmann-type): Copper catalysis is frequently used for forming carbon-heteroatom bonds. The Ullmann condensation and related reactions can couple pyridine halides with nucleophiles like amines, alcohols, and thiols. nih.govmdpi.com These reactions often require ligands to stabilize the copper catalyst and can be an effective alternative to palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation. nih.gov Copper can also catalyze the coupling of pyridines with alkynes. acs.org

Nickel-Catalyzed Reactions: Nickel catalysts are often cheaper than palladium and can exhibit unique reactivity. They are effective in cross-coupling reactions, including Suzuki-Miyaura type couplings, and can sometimes be used to activate less reactive C-Cl bonds.

These alternative metals expand the toolkit for modifying halogenated pyridines, sometimes offering different selectivity or functional group tolerance compared to palladium.

Functional Group Interconversions on the Pyridine Scaffold

Beyond substitution and cross-coupling at the halogen positions, the functional groups on the pyridine scaffold can be interconverted to create diverse analogs. Such transformations are crucial for fine-tuning the properties of the molecule.

One of the most significant interconversions involves the hydroxyl group. As previously mentioned, the -OH group is a poor leaving group in nucleophilic substitution reactions. echemi.comlibretexts.org Converting it into a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group. nih.gov This "activation" of the C-3 position allows for subsequent SN2 reactions with a wide range of nucleophiles, enabling the introduction of new functionalities at a position that is typically unreactive in SNAr reactions on the pyridine ring itself.

Another strategy for functionalization involves temporarily modifying the pyridine ring's electronics. For instance, a ring-opening and ring-closing sequence can transform the electron-deficient pyridine into a more reactive acyclic intermediate, allowing for selective halogenation at the 3-position before the ring is reformed. nsf.govnih.gov This method provides access to isomers that are difficult to obtain through direct electrophilic halogenation. nsf.govnih.gov The selective installation of new halogen atoms opens up possibilities for further, distinct cross-coupling reactions.

Oxidation Reactions of Pyridinols

A primary oxidation reaction for pyridine and its derivatives, including pyridinols, occurs at the ring nitrogen atom to form pyridine N-oxides. This transformation is typically achieved using oxidizing agents such as peracids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide.

The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring. The N-oxide group acts as an electron-donating group, which can increase the electron density of the ring system. This enhanced electron density can, in turn, influence the ring's susceptibility to further reactions. For instance, theoretical calculations have shown that pyridine N-oxidation can effectively lower the energy barrier for subsequent dechlorination processes, making the C-Cl bond more susceptible to nucleophilic attack. acs.org This two-step process, involving initial N-oxidation followed by nucleophilic dechlorination, has been proposed as a strategy to enhance the dehalogenation of chloropyridines. acs.org

However, the N-oxide oxygen can also be protonated under acidic conditions, which would then act as an electron-withdrawing group, deactivating the ring towards certain electrophilic substitutions. The specific outcome of oxidation and subsequent reactions is therefore highly dependent on the reaction conditions and the presence of other substituents on the pyridinol ring.

Reduction Reactions for Halogen Removal

The removal of halogen atoms from pyridinol analogs is a critical transformation for synthesizing derivatives with different substitution patterns. Two principal methods for this are reductive dehalogenation and nucleophilic aromatic substitution.

Reductive Dehalogenation: This process involves the replacement of a carbon-halogen bond with a carbon-hydrogen bond. Catalytic hydrogenation is a widely used method for this purpose. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of a hydrogen source. researchgate.netliverpool.ac.uk The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. These reactions can be performed under various conditions, sometimes requiring elevated pressure and temperature, depending on the specific substrate and catalyst used. researchgate.netliverpool.ac.uk Another approach involves using reducing agents like zinc dust in an aqueous or alcoholic medium. oregonstate.edu Polymethylhydrosiloxane (PMHS) has also been shown to be an effective reducing agent for chloroarenes, including chloropyridines, under palladium catalysis at room temperature. msu.edu

Nucleophilic Halogen Displacement: In this reaction, a nucleophile replaces a halogen atom on the pyridine ring. The reactivity of halopyridines towards nucleophilic aromatic substitution (SNAr) is enhanced by the electron-withdrawing nature of the pyridine nitrogen. For pyridines, the ease of displacement generally follows the order F > Cl > Br > I, which is opposite to the trend in alkyl halides. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic.

Derivatization of the Pyridinol Moiety (e.g., for further functionalization)

The hydroxyl group of the pyridinol moiety is a key site for derivatization, allowing for the introduction of various functional groups to modify the compound's physical and chemical properties. libretexts.orgtaylorandfrancis.com The most common derivatization reactions are O-alkylation and O-acylation.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, such as an alkyl halide or an epoxide, typically in the presence of a base. researchgate.net Studies on pyridin-3-ol have shown that it reacts at the oxygen atom to yield O-alkylation products. osi.lvresearchgate.net This contrasts with pyridin-2-ol and pyridin-4-ol, which can also react at the nitrogen atom. osi.lvresearchgate.net Palladium-catalyzed methods have also been developed for the regioselective O-alkylation of pyridone tautomers. rsc.org

O-Acylation: This process forms an ester by reacting the pyridinol with an acylating agent, such as an acyl chloride or an acid anhydride. This functionalization can be used to protect the hydroxyl group or to introduce a new functional moiety.

Derivatization is a crucial strategy for preparing analogs for structure-activity relationship (SAR) studies and for creating intermediates for more complex molecular syntheses. For example, silylation is a common derivatization technique used to increase the volatility and thermal stability of hydroxyl compounds for analysis by gas chromatography. luxembourg-bio.com

Electronic and Steric Influences on Pyridinol Reactivity

The reactivity of this compound is governed by a complex interplay of electronic and steric effects exerted by its substituents.

Electronic Influences:

Electron-Withdrawing Groups (EWGs): The chlorine and fluorine atoms are highly electronegative and act as EWGs through the inductive effect (-I effect). This reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack (SNAr) and less reactive towards electrophilic substitution. The positions ortho and para to the halogens are particularly activated for nucleophilic attack.

Electron-Donating Groups (EDGs): The hydroxyl (-OH) group is an electron-donating group through resonance (+R effect), where its lone pairs can delocalize into the ring. This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. In its deprotonated form (the pyridinoxide anion, -O⁻), it becomes a much stronger electron-donating group.

The combination of strong EWGs (Cl, F) and a strong EDG (OH) creates a "push-pull" electronic system. This dynamic significantly influences the molecule's reactivity profile, directing the outcome of various reactions based on whether the attacking species is an electrophile or a nucleophile.

Steric Influences: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this compound, the substituents are positioned around the ring, and their size can influence the accessibility of different reaction sites. For example, a bulky reagent might find it difficult to approach a ring position adjacent to one of the halogen atoms or the hydroxyl group. The relative positions of the functional groups can therefore dictate the regioselectivity of a reaction, favoring attack at the less sterically crowded positions. The balance between these electronic and steric factors is crucial for predicting and controlling the chemical behavior of pyridinol analogs.

Role of 4 Chloro 2 Fluoropyridin 3 Ol As a Versatile Building Block in Complex Molecular Synthesis

Construction of Substituted Pyridine (B92270) Derivatives for Advanced Applications

The unique structural features of 4-chloro-2-fluoropyridin-3-ol make it an ideal starting material for the synthesis of a wide range of substituted pyridine derivatives with potential applications in various fields. The reactivity of the chloro and fluoro substituents allows for their selective replacement with a variety of nucleophiles, leading to the introduction of diverse functional groups onto the pyridine ring. This versatility is crucial for the development of new compounds with tailored properties for advanced applications.

Nucleophilic aromatic substitution (SNAr) is a key reaction in the functionalization of this compound. The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the fluorine atom at the 2-position. This difference in reactivity allows for the selective introduction of substituents at the 4-position while leaving the 2-position intact for subsequent modifications. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the chlorine atom, leading to the formation of 4-substituted-2-fluoropyridin-3-ol derivatives.

The fluorine atom at the 2-position can also be displaced by nucleophiles, typically under more forcing conditions or with stronger nucleophiles. This allows for the synthesis of 2,4-disubstituted pyridine derivatives. The sequential displacement of the chlorine and fluorine atoms provides a powerful strategy for the controlled synthesis of highly functionalized pyridines with specific substitution patterns.

The hydroxyl group at the 3-position adds another layer of versatility to this building block. It can be protected and deprotected as needed, or it can be functionalized to introduce additional diversity. For example, it can be converted into an ether, an ester, or a triflate, which can then participate in further reactions. This ability to modify all three positions of the pyridine ring makes this compound a valuable tool for the construction of complex pyridine derivatives for applications in drug discovery, agrochemicals, and materials science.

The table below summarizes some examples of substituted pyridine derivatives synthesized from this compound and their potential applications.

| Substituent at C4 | Substituent at C2 | Substituent at C3 | Potential Application |

| Amino | Fluoro | Hydroxyl | Pharmaceutical intermediate |

| Alkoxy | Fluoro | Hydroxyl | Agrochemical intermediate |

| Thioalkyl | Fluoro | Hydroxyl | Material science precursor |

| Aryl | Fluoro | Hydroxyl | Ligand for catalysis |

| Amino | Amino | Hydroxyl | Biologically active molecule |

Synthesis of Fused Heterocyclic Systems Utilizing Pyridinol Precursors

The strategic arrangement of reactive sites in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. By carefully choosing reaction partners and conditions, chemists can orchestrate intramolecular cyclization reactions to construct bicyclic and polycyclic structures containing the pyridine ring. These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties.

The general strategy involves the initial functionalization of the pyridinol precursor at one or more of its reactive sites, followed by a cyclization step that forms a new ring fused to the pyridine core. The nature of the fused ring depends on the functional groups introduced in the first step and the type of cyclization reaction employed.

The synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings fused to the pyridine core can be achieved through various synthetic strategies starting from this compound. nih.govnih.gov These fused systems are prevalent in many biologically active natural products and synthetic compounds.

One common approach involves the introduction of a side chain containing a nucleophilic group at the 4-position of the pyridine ring. This can be accomplished by reacting this compound with a suitable nucleophile, such as an amine or a carbanion. The resulting intermediate can then undergo an intramolecular cyclization to form the fused pyrrolidine or piperidine ring. The size of the fused ring depends on the length of the side chain.

For example, reaction with a primary amine containing a three-carbon chain can lead to the formation of a fused pyrrolidine ring, while a four-carbon chain would result in a piperidine ring. The fluorine atom at the 2-position can either be retained in the final product or be displaced during the cyclization process, depending on the reaction conditions.

The hydroxyl group at the 3-position can also play a role in the synthesis of these fused systems. It can be used as an anchor point for the side chain or it can participate in the cyclization reaction itself. The versatility of this compound allows for the synthesis of a wide range of fused pyrrolidine and piperidine derivatives with different substitution patterns and stereochemistries.

| Fused Ring | Synthetic Strategy | Key Intermediate |

| Pyrrolidine | Nucleophilic substitution followed by intramolecular cyclization | 4-(3-aminopropyl)-2-fluoropyridin-3-ol |

| Piperidine | Nucleophilic substitution followed by intramolecular cyclization | 4-(4-aminobutyl)-2-fluoropyridin-3-ol |

Quinazoline (B50416) scaffolds are important structural motifs found in many biologically active compounds. mdpi.com The synthesis of quinazoline derivatives and related fused heterocycles can be achieved using this compound as a starting material.

One approach involves the reaction of this compound with a suitable ortho-substituted aniline (B41778) derivative. The amino group of the aniline can displace the chlorine atom at the 4-position of the pyridine ring, while the ortho-substituent can then react with the nitrogen atom of the pyridine ring or with the hydroxyl group at the 3-position to form the fused quinazoline ring system.

For instance, reacting this compound with 2-aminobenzonitrile (B23959) can lead to the formation of a pyridyl-substituted aminobenzonitrile intermediate. Subsequent intramolecular cyclization, promoted by a catalyst or heat, can then yield the desired quinazoline scaffold. The fluorine atom at the 2-position can be retained or displaced depending on the reaction conditions and the nature of the substituents.

This methodology can be extended to the synthesis of other related heterocycles by using different ortho-substituted anilines or other bifunctional reagents. The versatility of this compound provides access to a diverse range of fused heterocyclic systems with potential applications in drug discovery.

| Fused Heterocycle | Reagent | Key Reaction |

| Quinazoline | 2-Aminobenzonitrile | Nucleophilic substitution followed by intramolecular cyclization |

| Pyridothienopyrimidine | 2-Amino-3-cyanothiophene | Nucleophilic substitution followed by intramolecular cyclization |

| Pyridopyrimidine | 2-Aminopyrimidine | Nucleophilic substitution followed by intramolecular cyclization |

Imidazopyridines are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities. nih.gove3s-conferences.orgnih.gov The synthesis of imidazopyridine derivatives can be accomplished using this compound as a key building block.

A common strategy for the synthesis of imidazopyridines involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. In the context of this compound, this would require the conversion of the hydroxyl group at the 3-position into an amino group, or the introduction of an amino group at a different position.

Alternatively, the pyridine ring of this compound can be modified to introduce the necessary functional groups for the construction of the imidazole (B134444) ring. For example, the chlorine atom at the 4-position can be displaced by an amino group, and the resulting 4-aminopyridine (B3432731) derivative can then be reacted with an α-haloketone to form the fused imidazopyridine system.

The fluorine atom at the 2-position can influence the reactivity of the pyridine ring and can also be a site for further functionalization. The hydroxyl group at the 3-position can be protected or modified as needed during the synthesis. The flexibility of this synthetic approach allows for the creation of a wide range of imidazopyridine derivatives with different substitution patterns for biological screening.

| Imidazopyridine Isomer | Synthetic Approach | Starting Material from Pyridinol |

| Imidazo[1,2-a]pyridine | Reaction of 2-aminopyridine with α-haloketone | 2-Amino-4-chloro-3-hydroxypyridine |

| Imidazo[4,5-b]pyridine | Cyclization of a 2,3-diaminopyridine (B105623) derivative | 2,3-Diamino-4-chloropyridine |

| Imidazo[4,5-c]pyridine | Cyclization of a 3,4-diaminopyridine (B372788) derivative | 3,4-Diamino-2-fluoropyridine |

Applications in Scaffold Morphing and Diversification for Molecular Libraries

Scaffold morphing and diversification are powerful strategies in drug discovery for exploring new chemical space and identifying novel bioactive compounds. This compound is an excellent starting point for such endeavors due to its multiple, differentially reactive functional groups. These features allow for the systematic modification of the pyridine core, leading to the generation of diverse molecular libraries with a wide range of structural and electronic properties.

The concept of "scaffold hopping" involves replacing a core molecular structure with a different one while retaining the key pharmacophoric features. This compound can be used to generate a library of compounds with different scaffolds by selectively reacting its functional groups. For example, the chlorine atom at the 4-position can be displaced by a variety of nucleophiles to introduce different side chains. The fluorine atom at the 2-position can be replaced under different conditions, and the hydroxyl group at the 3-position can be functionalized in numerous ways. This allows for the creation of a large number of analogs from a single starting material.

Furthermore, the pyridine ring itself can be modified through ring-opening and ring-closing reactions, leading to the formation of completely new heterocyclic systems. For example, under certain conditions, the pyridine ring can be cleaved and rearranged to form other five- or six-membered rings. This "scaffold morphing" approach can lead to the discovery of novel chemical scaffolds with improved biological activity or physicochemical properties.

The table below illustrates how this compound can be used to generate a diverse library of compounds through scaffold diversification.

| Reaction Type | Reagent/Condition | Resulting Scaffold |

| Nucleophilic Aromatic Substitution (C4) | Various amines, alcohols, thiols | 4-Substituted-2-fluoropyridin-3-ols |

| Nucleophilic Aromatic Substitution (C2) | Strong nucleophiles | 2-Substituted-4-chloropyridin-3-ols |

| Sequential SNAr | Two different nucleophiles | 2,4-Disubstituted-pyridin-3-ols |

| Etherification/Esterification (O3) | Alkyl halides, acyl chlorides | 3-O-Functionalized pyridines |

| Intramolecular Cyclization | Bifunctional reagents | Fused heterocyclic systems |

| Ring Rearrangement | Lewis acids, high temperature | Novel heterocyclic scaffolds |

Utility in the Development of Agrochemical and Advanced Material Precursors

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of novel agrochemicals and advanced materials. nih.govsemanticscholar.org The ability to introduce a wide range of functional groups onto the pyridine ring allows for the fine-tuning of properties such as biological activity, thermal stability, and electronic characteristics.

In the field of agrochemicals, substituted pyridines are a well-established class of compounds with a broad spectrum of activities, including herbicidal, insecticidal, and fungicidal properties. This compound can be used as a starting material to synthesize new pyridine-based agrochemicals with improved efficacy, selectivity, and environmental profiles. The presence of the fluorine atom is particularly advantageous, as it can often enhance the biological activity and metabolic stability of a molecule.

For example, the chlorine atom at the 4-position can be displaced by a variety of nitrogen- or oxygen-containing nucleophiles to generate compounds with potential herbicidal or fungicidal activity. The hydroxyl group at the 3-position can be functionalized to introduce different pharmacophores, while the fluorine atom at the 2-position can be used to modulate the electronic properties of the molecule.

In materials science, functionalized pyridines are used in a variety of applications, including as ligands for metal catalysts, components of organic light-emitting diodes (OLEDs), and building blocks for polymers and coordination frameworks. The ability to precisely control the substitution pattern of the pyridine ring using this compound is crucial for designing materials with specific properties.

For instance, the pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, making these compounds suitable for the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas-storage properties. The introduction of different substituents at the 2- and 4-positions can be used to tune the electronic and steric properties of the ligands, thereby influencing the properties of the resulting materials.

The table below provides some examples of how this compound can be utilized in the development of agrochemical and advanced material precursors.

| Application Area | Target Molecule Type | Key Functionalization Strategy |

| Agrochemicals | Herbicides, Fungicides, Insecticides | SNAr at C4 with bioactive moieties |

| Advanced Materials | Ligands for Catalysis | Introduction of coordinating groups |

| Advanced Materials | Organic Electronics | Synthesis of conjugated pyridine derivatives |

| Advanced Materials | Polymers | Incorporation into polymer backbones |

Spectroscopic and Structural Characterization Methodologies in Pyridinol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 4-Chloro-2-fluoropyridin-3-ol, a combination of 1H, 13C, and 19F NMR studies provides a complete picture of its structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the aromatic region of the spectrum is of particular interest. The pyridine (B92270) ring contains two protons, and their chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and hydroxyl substituents.

The proton attached to C5 would likely appear as a doublet, coupled to the proton at C6. Similarly, the C6 proton would also present as a doublet. The hydroxyl proton (OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.0 - 7.5 | d |

| H-6 | 7.8 - 8.2 | d |

| OH | Variable | br s |

Note: These are estimated values based on analogous compounds and the effects of substituents.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached functional groups.

The carbon atom bonded to the fluorine (C2) will exhibit a large coupling constant (¹JC-F) and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbon bearing the chlorine atom (C4) and the one with the hydroxyl group (C3) will also show characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 165 (d, ¹JC-F ≈ 230-250 Hz) |

| C-3 | 140 - 150 |

| C-4 | 130 - 140 |

| C-5 | 115 - 125 |

| C-6 | 145 - 155 |

Note: These are estimated values. The actual spectrum would show coupling to fluorine.

Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. In this compound, the single fluorine atom at the C2 position would give rise to a singlet in the ¹⁹F NMR spectrum. Its chemical shift provides valuable information about the electronic environment around the fluorine atom. The position of this signal can be influenced by solvent effects and the nature of the other substituents on the pyridine ring. For similar fluorinated pyridines, chemical shifts are often reported relative to a standard such as CFCl₃.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for monitoring the progress of a chemical reaction by separating the components of the reaction mixture and providing their mass-to-charge ratios. For the synthesis of this compound, HPLC-MS can be used to identify the formation of the desired product, detect any intermediates or byproducts, and assess the purity of the final compound. The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 147.0 (for ³⁵Cl), 149.0 (for ³⁷Cl) |

| [M+H]⁺ | 148.0 (for ³⁵Cl), 150.0 (for ³⁷Cl) |

Note: The presence of chlorine results in a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-F, C-Cl, and aromatic C=C and C-N bonds.

The hydroxyl group (O-H) would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The C-F bond typically shows a strong absorption in the 1000-1400 cm⁻¹ region. The C-Cl bond stretching vibration is usually found in the 600-800 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C=C, C=N stretch (aromatic) | 1400 - 1600 |

| C-F stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. In the study of pyridinol derivatives, X-ray crystallography offers critical insights into the solid-state conformation and packing of these molecules, which can influence their physical and chemical properties.

Despite a thorough search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published single-crystal X-ray diffraction data for this compound was found. The absence of this information in the public domain indicates that the crystal structure of this specific compound has not yet been determined or reported.

For illustrative purposes, the type of data that would be obtained from a successful X-ray crystallographic analysis is typically presented in a comprehensive table. A hypothetical table for this compound would include the following parameters:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₃ClFNO |

| Formula weight | 147.54 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x.xxx Å α = 90° |

| b = y.yyy Å β = yy.yyy° | |

| c = z.zzz Å γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | d.ddd Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | a.aa x b.bb x c.cc mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | nnnn [R(int) = 0.xxxx] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Absorption correction | e.g., Multi-scan |

| Max. and min. transmission | t.ttt and u.uuu |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | dddd / r / pppp |

| Goodness-of-fit on F² | g.ggg |

| Final R indices [I>2sigma(I)] | R1 = 0.xxxx, wR2 = 0.yyyy |

| R indices (all data) | R1 = 0.zzzz, wR2 = 0.wwww |

Without experimental data, any further discussion on the solid-state structure of this compound would be speculative. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, providing a foundational piece of data for this compound.

Computational and Theoretical Investigations of Halogenated Pyridinols

Quantum Chemical Calculations and Molecular Orbital Theory Applications

Quantum chemical calculations, rooted in solving the Schrödinger equation for a given molecule, offer profound insights into the electronic nature of halogenated pyridinols. Molecular Orbital (MO) theory, a cornerstone of these calculations, describes electrons as delocalized entities occupying orbitals that span the entire molecule. mit.edu This approach is especially adept at explaining the properties of aromatic systems like the pyridine (B92270) ring. libretexts.org

When atomic orbitals of the constituent atoms (carbon, nitrogen, oxygen, hydrogen, chlorine, and fluorine) combine, they form a set of molecular orbitals of varying energies. pearsonhighered.com For a molecule like 4-Chloro-2-fluoropyridin-3-ol, the valence atomic orbitals linearly combine to generate a unique set of MOs. The distribution and energy of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of the molecule's stability and chemical reactivity.

The electronic structure of this compound is heavily influenced by its substituents. The fluorine atom at position 2, the chlorine atom at position 4, and the hydroxyl group at position 3 each modulate the electron density of the pyridine ring through inductive and resonance effects.

Density Functional Theory (DFT) is a common computational method used to perform electronic structure analysis. Such calculations can generate maps of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. In this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen, oxygen, and fluorine atoms due to their high electronegativity. Conversely, a region of positive potential, known as a σ-hole, is anticipated on the chlorine atom along the axis of the C-Cl bond. nih.gov This electrophilic region is a key feature of halogen atoms and is responsible for their ability to act as halogen bond donors. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution by quantifying the partial charges on each atom. The results of such an analysis provide a more quantitative picture of the electronic landscape.

| Atom | Calculated Atomic Charge (a.u.) | Significance |

|---|---|---|

| N1 (Pyridine) | -0.55 | High negative charge, indicating a nucleophilic site. |

| C2 | +0.20 | Positive charge due to bonding with electronegative F and N. |

| F (at C2) | -0.30 | Significant negative charge, strong electron-withdrawing effect. |

| C3 | +0.15 | Influenced by the adjacent hydroxyl group. |

| O (at C3) | -0.65 | Highly electronegative, site for hydrogen bonding. |

| C4 | -0.10 | Slightly negative, influenced by resonance and Cl. |

| Cl (at C4) | -0.05 | Overall negative charge, but possesses a positive σ-hole. |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/NBO calculation.

The electronic parameters derived from quantum chemical calculations are instrumental in predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the locations of the HOMO and LUMO density would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Computational methods can also be used to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. For instance, in a nucleophilic aromatic substitution reaction, theorists could model the pathway, determine the activation energy, and assess how the fluorine and chlorine substituents influence the reaction rate and regioselectivity. The stability of intermediates, such as a Meisenheimer complex, could be evaluated to understand the mechanistic preference.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.50 | Indicates electron-donating capability, likely centered on the ring and oxygen. |

| LUMO Energy | -1.20 | Indicates electron-accepting capability, likely centered on the pyridine ring. |

| HOMO-LUMO Gap | 7.30 | Suggests high kinetic stability. |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on the three-dimensional structure of molecules. For this compound, conformational analysis is performed to identify the most stable spatial arrangement of its atoms. While the pyridine ring is largely planar, rotation around the C-O bond of the hydroxyl group gives rise to different conformers.

Computational methods can systematically explore these conformations, calculating the relative energy of each to identify the global minimum energy structure. This analysis would likely reveal a preferred orientation for the hydroxyl hydrogen, possibly one that facilitates an intramolecular hydrogen bond with the adjacent fluorine atom or the ring nitrogen. The planarity of the molecule and the precise bond lengths and angles are determined by optimizing the geometry at a given level of theory.

Structure-Reactivity Relationship Analysis and Predictive Design

This fundamental understanding enables the predictive design of new molecules. By correlating computed properties with desired functions (e.g., biological activity or material properties), researchers can rationally design novel halogenated pyridinols. For instance, if a strong halogen bond is required for interaction with a biological target, computational modeling can predict which substitutions on the pyridinol scaffold would most effectively enhance the σ-hole on the halogen atom, guiding synthetic efforts toward the most promising candidates. nih.gov

Future Research Directions and Perspectives in Halogenated Pyridinol Chemistry

Development of More Sustainable and Greener Synthetic Routes

The synthesis of halogenated pyridinols has traditionally relied on methods that can involve harsh conditions, hazardous reagents, and the generation of significant chemical waste. The principles of green chemistry are now guiding the development of more sustainable alternatives. chemistryjournals.net Future research in this area is focused on several key strategies that could be applied to the synthesis of 4-Chloro-2-fluoropyridin-3-ol.

Key green chemistry strategies include the use of safer, alternative solvents like water or ionic liquids, the implementation of energy-efficient techniques such as microwave-assisted synthesis, and the design of processes with high atom economy to minimize waste. chemistryjournals.net A particularly promising avenue is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical reactions with high specificity under mild conditions. chemistryjournals.net

For instance, research on the biotransformation of pyridine (B92270) derivatives has shown that whole cells of Burkholderia sp. MAK1 can effectively hydroxylate various substituted pyridines. nih.govresearchgate.net This biocatalytic approach has been successfully used to produce compounds like 6-amino-4-chloro-pyridin-3-ol. nih.govresearchgate.net Future work could explore engineering similar enzymatic systems for the regioselective synthesis of this compound, potentially offering a route with significantly reduced environmental impact compared to traditional chemical methods.

Table 1: Comparison of Potential Synthetic Strategies for Halogenated Pyridinols

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often volatile, toxic organic solvents. | Water, supercritical fluids, ionic liquids, or solvent-free conditions. chemistryjournals.net |

| Catalysts | Stoichiometric and often hazardous reagents. | Biocatalysts (enzymes, whole cells), recyclable catalysts. chemistryjournals.netnih.gov |

| Energy Input | High temperatures and prolonged reaction times. | Microwave-assisted synthesis, flow chemistry for reduced energy use. chemistryjournals.net |

| Byproducts | Significant generation of waste. | High atom economy, minimizing byproducts. chemistryjournals.net |

| Example | Multi-step synthesis using hazardous reagents. | Biocatalytic hydroxylation, one-pot solvent-free reactions. nih.govrsc.org |

Exploration of Novel Catalytic Systems for Functionalization

The this compound scaffold possesses multiple sites for potential chemical modification, including the carbon-halogen bonds, the hydroxyl group, and the C-H bonds of the pyridine ring. Developing novel catalytic systems to selectively functionalize these positions is a major goal for future research. Such advancements would unlock the full potential of this compound as a versatile chemical intermediate.

Palladium-catalyzed cross-coupling and C-H bond functionalization reactions are powerful tools for creating complex molecular architectures from simpler precursors. cnr.it Research could be directed toward applying these methods to this compound. For example, a palladium catalyst could enable the selective activation of a specific C-H bond on the pyridine ring, allowing for the introduction of new aryl or alkyl groups without pre-functionalization, a highly atom-economical approach. cnr.it

Furthermore, the presence of a fluorine atom suggests the potential for catalytic concerted SNAr (Nucleophilic Aromatic Substitution) reactions. acs.org Recent studies have shown that organic superbases can catalyze SNAr reactions on fluoroarenes, expanding the scope beyond traditionally electron-deficient substrates. acs.org Applying such catalytic systems to this compound could enable the substitution of the fluorine atom with a wide range of nucleophiles under milder conditions than previously possible.

Table 2: Potential Catalytic Systems for Functionalization of this compound

| Catalytic System | Target Transformation | Potential Advantage |

|---|---|---|

| Palladium/Phosphine (B1218219) Ligand Complexes | C-H Arylation/Alkylation | Direct functionalization without pre-activation, high atom economy. cnr.it |

| Organic Superbases (e.g., t-Bu-P4) | Concerted SNAr of C-F bond | Enables substitution on less activated rings, avoids harsh conditions. acs.org |

| Rhodium(III)/Ruthenium(II) Complexes | Electrophilic Activation of Arene Ring | Complements other SNAr mechanisms, useful for electron-rich systems. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Catalytic Reduction/Thiolation | Potential for functionalizing perfluoroarenes and related structures. acs.org |

Advanced Applications in Complex Molecule Assembly and Diverse Chemical Transformations

The ultimate goal of developing new synthetic and functionalization methods for this compound is to utilize it as a key building block in the synthesis of more complex and valuable molecules. Pyridine and pyridinol derivatives are crucial pharmacophores found in numerous therapeutic agents and are important intermediates in the chemical industry. nih.govresearchgate.net

The distinct reactivity of the chloro, fluoro, and hydroxyl groups on the this compound ring allows for sequential and site-selective reactions. This makes it an ideal precursor for constructing complex heterocyclic systems. For example, palladium-catalyzed annulation reactions have been used to create functionalized fluorinated piperidines, which are important scaffolds in medicinal chemistry. acs.org A similar strategy could be envisioned where this compound undergoes a catalyzed cycloaddition or annulation to build fused-ring systems relevant to drug discovery.

The differential reactivity of the C-Cl and C-F bonds can be exploited in sequential cross-coupling reactions to introduce different substituents at the 2- and 4-positions. The hydroxyl group at the 3-position can be used as a handle for further modifications, such as etherification or esterification, or to direct metallation at an adjacent position. These diverse chemical handles make this compound a powerful platform for generating molecular diversity in the synthesis of new materials, agrochemicals, and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.